molecular formula C19H20N2O2S B4897120 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide

Cat. No.: B4897120
M. Wt: 340.4 g/mol
InChI Key: XTZRQCURJMXQQR-UHFFFAOYSA-N
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Description

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide is a heterocyclic compound that features a quinoline ring system substituted with dimethyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide typically involves the reaction of 4,8-dimethylquinoline-2-thiol with furan-2-carbaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and furan moieties. These interactions can modulate biological pathways, leading to the observed bioactivities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
  • 2-(4,6-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
  • 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide

Uniqueness

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide is unique due to the specific substitution pattern on the quinoline ring and the presence of both furan and propanamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12-6-4-8-16-13(2)10-17(21-18(12)16)24-14(3)19(22)20-11-15-7-5-9-23-15/h4-10,14H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZRQCURJMXQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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